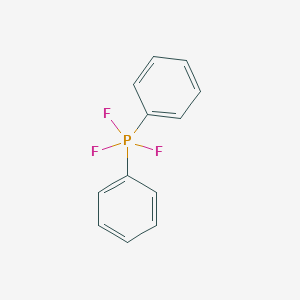

Trifluorodiphenylphosphorane

説明

特性

IUPAC Name |

trifluoro(diphenyl)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3P/c13-16(14,15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYZCIFAHYJSCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00921201 | |

| Record name | Trifluoro(diphenyl)-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00921201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138-99-4 | |

| Record name | Trifluorodiphenylphosphorane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluorodiphenylphosphorane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001138994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoro(diphenyl)-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00921201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluorodiphenylphosphorane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Trifluorodiphenylphosphorane

Established Synthetic Routes to Trifluorodiphenylphosphorane

The conventional and most frequently cited methods for the preparation of Trifluorodiphenylphosphorane are well-documented in chemical literature. These routes offer reliable, albeit sometimes challenging, means of obtaining the target compound.

Synthesis from Diphenylphosphinic Acid and Sulfur Tetrafluoride

One of the most effective and high-yielding methods for synthesizing Trifluorodiphenylphosphorane is the reaction of diphenylphosphinic acid with sulfur tetrafluoride. thieme-connect.de This reaction is a type of deoxofluorination, where the oxygen atoms of the phosphinic acid are replaced by fluorine atoms.

This method is noted for its high efficiency, with reported yields reaching up to 94%. thieme-connect.de The reaction typically requires careful handling due to the hazardous nature of sulfur tetrafluoride, which is a toxic and corrosive gas. thieme-connect.de The reaction is generally carried out in a suitable solvent under controlled temperature conditions to manage the exothermic nature of the reaction and to ensure the complete conversion of the starting material.

Synthesis from Chlorodiphenylphosphine (B86185) and Antimony(III) Fluoride (B91410)

Another established route involves the reaction of chlorodiphenylphosphine with a fluorinating agent such as antimony(III) fluoride. thieme-connect.de Antimony(III) fluoride, sometimes known as Swarts' reagent, is a classic reagent used for converting chloro-compounds to their fluoro-analogues. wikipedia.org

The reaction proceeds as follows: 3 (C₆H₅)₂PCl + SbF₃ → 3 (C₆H₅)₂PF₃ + SbCl₃

This method, while effective, has been reported to provide a more moderate yield of 43%. thieme-connect.de The reaction conditions, such as the choice of solvent and temperature, are critical for optimizing the yield and minimizing the formation of byproducts.

Synthesis via Reaction of Diphenylphosphine (B32561) with Trifluoromethyl Iodide

Trifluorodiphenylphosphorane can also be synthesized through the reaction of diphenylphosphine with trifluoromethyl iodide. ontosight.ai This method represents a different approach, where the phosphorus center is oxidized and fluorinated simultaneously. The reaction mechanism is complex and may involve radical intermediates. This synthesis route is noted as a viable method for creating the trifluorodiphenylphosphorane compound. ontosight.ai

Emerging and Comparative Synthetic Approaches

Research into the synthesis of organophosphorus compounds is continuous, leading to the development of new and potentially more efficient or safer synthetic routes.

Pathways Involving Secondary Phosphines and Halogenated Cycloalkenes

While specific examples for the direct synthesis of Trifluorodiphenylphosphorane using secondary phosphines and halogenated cycloalkenes are not extensively documented in readily available literature, the general reactivity of these classes of compounds suggests potential synthetic strategies. Secondary phosphines are known to undergo various addition and substitution reactions. nih.gov It is conceivable that a reaction pathway could be designed where a secondary phosphine (B1218219), such as diphenylphosphine, reacts with a highly fluorinated cycloalkene. This could potentially proceed through a hydrophosphination mechanism followed by subsequent rearrangement and elimination steps to yield the desired phosphorane, although this remains a speculative pathway requiring further research.

Analysis of Reaction Conditions and Yield Optimization

The optimization of reaction conditions is a critical aspect of chemical synthesis to maximize yield, purity, and cost-effectiveness. whiterose.ac.uksigmaaldrich.com For the established syntheses of Trifluorodiphenylphosphorane, several parameters can be adjusted.

| Parameter | Effect on Synthesis | Optimization Strategy |

| Temperature | Reaction rate and selectivity are highly dependent on temperature. For the reaction with sulfur tetrafluoride, lower temperatures may be needed to control the reaction's exothermicity. thieme-connect.de | Systematic screening of temperatures to find the optimal balance between reaction rate and prevention of side reactions or decomposition of the product. |

| Solvent | The choice of solvent can influence the solubility of reactants and the stability of intermediates. For the reaction with antimony(III) fluoride, an inert solvent is crucial to prevent side reactions. thieme-connect.dewikipedia.org | Screening of various aprotic solvents of differing polarities to enhance reaction efficiency and facilitate product isolation. |

| Catalyst | While the established routes do not typically employ catalysts, the introduction of a suitable catalyst could potentially lower the activation energy and improve reaction rates or yields. | Exploration of Lewis acid or phase-transfer catalysts to potentially enhance the efficiency of the fluorination steps. |

| Reactant Stoichiometry | The ratio of reactants can significantly impact the yield and purity of the product. Using an excess of the fluorinating agent can drive the reaction to completion but may complicate purification. | Careful adjustment of the molar ratios of the reactants to determine the optimal balance for maximizing the yield of Trifluorodiphenylphosphorane. |

A comparative analysis of the established synthetic routes is presented in the table below.

| Synthetic Route | Reactants | Reported Yield | Advantages | Disadvantages |

| From Diphenylphosphinic Acid | Diphenylphosphinic Acid, Sulfur Tetrafluoride | 94% thieme-connect.de | High yield | Use of highly toxic and corrosive SF₄ gas thieme-connect.de |

| From Chlorodiphenylphosphine | Chlorodiphenylphosphine, Antimony(III) Fluoride | 43% thieme-connect.de | Avoids the use of SF₄ | Moderate yield, potential for antimony-containing byproducts |

| From Diphenylphosphine | Diphenylphosphine, Trifluoromethyl Iodide | Not specified in detail | Alternative pathway | Potentially complex reaction mechanism ontosight.ai |

Reaction Mechanisms and Catalytic Applications of Trifluorodiphenylphosphorane

Role as a Fluorine Transfer Reagent

Investigation of Nucleophilic Fluorination Processes

Trifluorodiphenylphosphorane primarily functions as a deoxofluorinating agent, facilitating the replacement of oxygen-containing functional groups with fluorine. The underlying mechanism of these reactions is characterized by the nucleophilic character of the substrate and the electrophilicity of the phosphorus atom in Ph2PF3.

In the fluorination of alcohols or ketones, the reaction is initiated by the nucleophilic attack of the substrate's oxygen atom on the electrophilic phosphorus center of trifluorodiphenylphosphorane. This step forms a key intermediate. The transformation is propelled by a strong thermodynamic driving force: the formation of a highly stable phosphorus-oxygen double bond, resulting in the byproduct diphenylphosphinic fluoride (B91410) (Ph2P(O)F). dokumen.pub This process effectively delivers a fluoride ion to the adjacent carbon atom, completing a nucleophilic substitution at that carbon center. This mechanistic pathway underscores the reagent's role in facilitating nucleophilic fluorination, where the fluoride acts as the incoming nucleophile to displace a temporarily formed leaving group.

Examination of Electrophilic Character in Fluorination Reactions

In the context of fluorination chemistry, a distinction is made between nucleophilic and electrophilic fluorinating agents. wikipedia.orgnumberanalytics.com Electrophilic agents, such as Selectfluor, contain an electron-deficient fluorine atom that is directly attacked by a nucleophilic substrate. wikipedia.org

Catalytic Activity in Organic Transformations

While trifluorodiphenylphosphorane has been noted for its potential as a catalyst in certain organic reactions, its most documented and well-understood role in fluorination is that of a stoichiometric reagent. ontosight.ailookchem.com In deoxofluorination reactions, the compound is consumed to form the stable byproduct diphenylphosphinic fluoride (Ph2P(O)F), which is the thermodynamic driving force of the reaction. dokumen.pub

Its application as a true catalyst, where it is regenerated and used in sub-stoichiometric amounts, is less common in fluorination chemistry. However, it has found applications in other areas of organic synthesis, such as in the formation of carbon-phosphorus bonds. ontosight.ai For the specific transformations involving fluorination of alcohols and ketones, it is typically required in at least stoichiometric quantities to ensure complete conversion of the starting material.

Advanced Applications in Targeted Organic Synthesis

Trifluorodiphenylphosphorane is a valuable tool for the synthesis of complex organic molecules, where the selective introduction of fluorine atoms can modulate biological activity or other chemical properties.

A primary application of trifluorodiphenylphosphorane is the direct replacement of hydroxyl groups in alcohols and polyols with fluorine, a reaction known as fluorodehydroxylation. chemistry-chemists.comthieme-connect.de This method is often preferred for its relatively mild conditions. Research indicates that Ph2PF3 can initiate fluorodehydroxylation at lower temperatures (approximately 80°C) compared to analogous reagents like difluoro(triphenyl)phosphorane, which may require temperatures around 140°C. thieme-connect.de This allows for the fluorination of substrates that may be sensitive to higher temperatures. The reaction is applicable to a range of alcohols, converting them into the corresponding alkyl fluorides. chemistry-chemists.com

Table 1: Representative Fluorodehydroxylation of Alcohols using Ph2PF3

| Substrate Type | Product Type | Typical Reaction Temperature | Reference |

| Primary Alcohol | Primary Alkyl Fluoride | ~80°C | thieme-connect.de |

| Secondary Alcohol | Secondary Alkyl Fluoride | ~80°C | thieme-connect.de |

| Tertiary Alcohol | Tertiary Alkyl Fluoride | ~80°C | thieme-connect.de |

| Polyol | Fluorinated Polyol | Varies | chemistry-chemists.com |

The utility of trifluorodiphenylphosphorane extends to the synthesis of intricate molecular frameworks, including those with significant pharmaceutical interest. For example, it has been employed as a fluorinating agent in the synthesis of bicycloamine derivatives, which are investigated for their potential as sodium channel inhibitors. google.com In these synthetic routes, trifluorodiphenylphosphorane is used to convert a hydroxyl group into a fluorine atom within a complex bicyclic structure. google.com Such reactions are typically conducted in aprotic solvents like tetrahydrofuran (B95107) (THF), dichloromethane, or 1,4-dioxane (B91453) at temperatures ranging from -78°C to ambient temperature. google.com It has also been cited as a reagent for producing 3-aminomethyltetrahydrofuran derivatives. google.com

Table 2: Applications of Trifluorodiphenylphosphorane in Complex Synthesis

| Target Molecule Class | Role of Ph2PF3 | Solvents | Temperature Range | Reference |

| Bicycloamine Derivatives | Fluorodehydroxylation | 1,4-dioxane, THF, Dichloromethane, Chloroform | -78°C to room temp. | google.com |

| 3-Aminomethyltetrahydrofuran Derivatives | Halogenating/Fluorinating Agent | Not specified | Not specified | google.com |

When applying fluorinating agents to multifunctional molecules like polyols or complex chiral alcohols, the selectivity of the reaction is paramount. Regioselectivity refers to the preference for reaction at one functional group over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. youtube.com

The fluorodehydroxylation reactions involving trifluorodiphenylphosphorane are subject to mechanistic considerations that influence their selectivity. thieme-connect.de The reaction often proceeds through a pathway analogous to an SN2 reaction at the carbon bearing the hydroxyl group. This mechanism would predict an inversion of stereochemistry at a chiral center. However, the reaction is not without potential complications; side reactions such as elimination to form alkenes and skeletal rearrangements can occur, which compete with the desired substitution and affect both yield and selectivity. thieme-connect.de The choice of reaction conditions, including solvent and temperature, can be optimized to favor the desired fluorinated product and minimize these competing pathways.

Table 3: Selectivity Considerations in Fluorination with Ph2PF3

| Selectivity Type | Description | Mechanistic Implication for Ph2PF3 | Potential Side Reactions |

| Regioselectivity | Preferential fluorination of one hydroxyl group over others in a polyol. | Dependent on steric hindrance and electronic properties of each site. | Elimination |

| Stereoselectivity | Preferential formation of one stereoisomer (e.g., inversion vs. retention). | An SN2-type mechanism typically results in inversion of configuration. | Rearrangements |

Structural Elucidation and Conformational Analysis of Trifluorodiphenylphosphorane

Molecular Geometry and Stereochemical Aspects

The arrangement of atoms and bonds in trifluorodiphenylphosphorane is key to understanding its properties and reactivity.

Characterization of the Pentavalent Phosphorus Center

Trifluorodiphenylphosphorane, with the chemical formula (C₆H₅)₂PF₃, is a member of the phosphorane family of compounds. ontosight.ai Its central phosphorus atom is in a pentavalent state, meaning it forms five covalent bonds: two to phenyl groups and three to fluorine atoms. ontosight.ai This hypervalent state is a notable characteristic of phosphorus chemistry, allowing for the formation of diverse and structurally complex molecules.

Investigation of Trigonal Bipyramidal Geometry and Ligand Apical/Equatorial Preferences

Consistent with VSEPR theory for a central atom with five bonding pairs, trifluorodiphenylphosphorane adopts a trigonal bipyramidal (TBP) molecular geometry. ontosight.aiwikipedia.org This geometry features two distinct types of positions for the ligands:

Apical (or Axial) positions: Two positions located along a single axis, 180° apart from each other.

Equatorial positions: Three positions arranged in a triangle in the plane perpendicular to the apical axis, with 120° angles between them. wikipedia.org

The bond angles between apical and equatorial positions are 90°. wikipedia.org In substituted phosphoranes like (C₆H₅)₂PF₃, the distribution of different ligands between these non-equivalent sites is governed by factors such as electronegativity and steric bulk. For trifluorodiphenylphosphorane, the structure is organized to minimize steric repulsion. The two larger phenyl groups occupy equatorial positions to take advantage of the greater space afforded by the 120° bond angles. stackexchange.com Consequently, the three smaller, more electronegative fluorine atoms are distributed with two in the apical positions and one in an equatorial position. stackexchange.com This arrangement is the most stable conformation for the molecule.

Advanced Spectroscopic Investigations for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the proposed trigonal bipyramidal structure and the specific arrangement of the phenyl and fluorine ligands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹⁹F and ³¹P NMR provide detailed information about the chemical environment, connectivity, and coordination of the atoms within the molecule.

The ¹⁹F NMR spectrum is particularly informative due to the presence of fluorine atoms in two distinct chemical environments: apical and equatorial. stackexchange.com This results in two separate signals in the spectrum.

Apical Fluorines (Fₐ): The two apical fluorine atoms are chemically equivalent to each other. stackexchange.com Their signal is split by coupling to both the central phosphorus atom and the equatorial fluorine atom.

Equatorial Fluorine (Fₑ): The single equatorial fluorine atom gives rise to a separate signal, which is split by coupling to the phosphorus atom and the two equivalent apical fluorine atoms. stackexchange.com

The coupling between non-equivalent nuclei results in complex splitting patterns that provide definitive evidence for the molecular structure. The expected splitting patterns are detailed in the table below.

| Fluorine Environment | Number of Fluorines | Coupling To | Resulting Multiplicity |

| Apical (Fₐ) | 2 | ¹P (1 bond), Fₑ (2 bonds) | Doublet of doublets |

| Equatorial (Fₑ) | 1 | ¹P (1 bond), 2 x Fₐ (2 bonds) | Doublet of triplets |

Table 1: Predicted ¹⁹F NMR Spectroscopic Data for Trifluorodiphenylphosphorane.

The ³¹P nucleus has a natural abundance of 100%, making ³¹P NMR a highly sensitive technique for studying phosphorus-containing compounds. mdpi.com In trifluorodiphenylphosphorane, the phosphorus atom is coupled to fluorine atoms in two different positions, which gives rise to a characteristic splitting pattern. stackexchange.comhuji.ac.il

The phosphorus signal is split into a doublet by the single equatorial fluorine and each peak of that doublet is further split into a triplet by the two equivalent apical fluorines. stackexchange.com This "doublet of triplets" pattern is a clear signature of the (C₆H₅)₂PF₃ structure, confirming that the phosphorus atom is bonded to two distinct sets of fluorine atoms in a 1:2 ratio. stackexchange.com

| Nucleus | Coupling To | Number of Equivalent Nuclei | Resulting Multiplicity |

| ³¹P | Equatorial Fluorine (Fₑ) | 1 | Doublet |

| Apical Fluorines (Fₐ) | 2 | Triplet | |

| Overall Pattern | Doublet of triplets |

Table 2: Predicted ³¹P NMR Spectroscopic Data for Trifluorodiphenylphosphorane.

¹³C NMR Spectroscopy for Carbon Environments Proximal to Fluorine

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for probing the carbon skeleton of a molecule. In the case of trifluorodiphenylphosphorane, the presence of fluorine atoms introduces complexities and provides valuable structural information through carbon-fluorine (¹³C-¹⁹F) coupling. The ¹³C NMR spectrum is expected to show distinct signals for the phenyl carbons, with their chemical shifts and multiplicities being influenced by the neighboring fluorine atoms.

In a trigonal bipyramidal geometry, the two phenyl groups can either occupy axial or equatorial positions. If the phenyl groups are in the equatorial plane, four distinct signals are expected for the phenyl carbons (ipso, ortho, meta, and para). The fluorine atoms, with two likely in axial positions and one in an equatorial position, will induce splitting in these carbon signals. The magnitude of the ¹³C-¹⁹F coupling constant (J-coupling) is dependent on the number of bonds separating the carbon and fluorine atoms.

Detailed research findings on analogous fluorinated organic compounds provide insight into the expected ¹³C NMR data for trifluorodiphenylphosphorane. For instance, studies on difluoroindazoles have shown significant ¹³C-¹⁹F coupling constants, which are sensitive to the relative positions of the carbon and fluorine atoms. researchgate.net The ipso-carbon (the carbon directly bonded to phosphorus) is expected to show a significant coupling to the phosphorus atom (¹J(P,C)) and additional coupling to the fluorine atoms. The ortho, meta, and para carbons will exhibit smaller, long-range ¹³C-¹⁹F couplings.

The expected ¹³C NMR spectral data, based on analysis of related compounds, can be summarized as follows:

| Carbon Position | Expected Chemical Shift Range (ppm) | Expected ¹³C-¹⁹F Coupling Constants (Hz) |

| C-ipso | 130-140 | Large ¹J(P,C), smaller multi-bond J(C,F) |

| C-ortho | 128-135 | Multi-bond J(C,F) |

| C-meta | 125-130 | Multi-bond J(C,F) |

| C-para | 130-135 | Multi-bond J(C,F) |

Proton-decoupled ¹³C NMR spectra of compounds containing both fluorine and protons can be complex to interpret due to the strong and long-range fluorine-carbon couplings. bhu.ac.in Therefore, techniques such as fluorine-19 decoupling are often employed to simplify the spectra and aid in the assignment of signals. nih.gov

Vibrational Spectroscopy (e.g., IR, Raman) for Characteristic Modes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. umsl.eduresearchgate.net These two methods are complementary; IR spectroscopy is sensitive to vibrations that induce a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. kurouskilab.com For a molecule like trifluorodiphenylphosphorane, with a likely C₂ᵥ symmetry in its trigonal bipyramidal form, certain vibrational modes will be IR active, others Raman active, and some may be active in both.

The characteristic vibrational modes for trifluorodiphenylphosphorane include:

P-F stretching vibrations: These are expected to appear in the region of 800-1000 cm⁻¹. The number and intensity of these bands in the IR and Raman spectra can provide information about the geometry of the PF₃ group.

P-C (phenyl) stretching vibrations: These typically occur at lower frequencies, in the range of 600-800 cm⁻¹.

Phenyl ring vibrations: The characteristic C-H stretching, C=C stretching, and ring deformation modes of the phenyl groups will be present in the spectra. These are generally observed around 3000-3100 cm⁻¹ (C-H stretch) and 1400-1600 cm⁻¹ (C=C stretch).

The complementarity of IR and Raman spectroscopy is particularly useful in determining the structure of trifluorodiphenylphosphorane. For a molecule with a center of symmetry, the rule of mutual exclusion states that vibrations that are IR active are Raman inactive, and vice versa. While trifluorodiphenylphosphorane does not possess a center of inversion, the relative intensities of the bands in the IR and Raman spectra can still provide strong evidence for its molecular symmetry. tu-braunschweig.de

A summary of expected characteristic vibrational frequencies is provided below:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Activity |

| P-F stretch (axial) | 850 - 950 | IR and Raman active |

| P-F stretch (equatorial) | 800 - 900 | IR and Raman active |

| P-C stretch | 600 - 800 | IR and Raman active |

| Phenyl C=C stretch | 1400 - 1600 | Strong in Raman, variable in IR |

| Phenyl C-H stretch | 3000 - 3100 | Strong in IR and Raman |

X-ray Diffraction Studies of Related Phosphorane Structures

In this analogous structure, the two difluoromethyl groups occupy the axial positions, while the three phenyl groups are situated in the equatorial plane. chinesechemsoc.orgchinesechemsoc.org This arrangement is consistent with Bent's rule, which predicts that more electronegative substituents will preferentially occupy the axial positions in a trigonal bipyramidal structure. Given that fluorine is highly electronegative, it is highly probable that in trifluorodiphenylphosphorane, two fluorine atoms will be in the axial positions and one fluorine atom along with the two phenyl groups will be in the equatorial positions.

X-ray diffraction data from related structures, such as triphenylphosphoniummethylenetrifluoroborate, further support the understanding of bond lengths and angles involving phosphorus and fluorine. nih.govnih.gov

The anticipated structural parameters for trifluorodiphenylphosphorane, based on data from analogous compounds, are presented below:

| Parameter | Expected Value |

| P-F (axial) bond length | ~1.65 Å |

| P-F (equatorial) bond length | ~1.60 Å |

| P-C (equatorial) bond length | ~1.80 Å |

| F(axial)-P-F(axial) angle | ~180° |

| F(equatorial)-P-C(equatorial) angle | ~120° |

| F(axial)-P-F(equatorial) angle | ~90° |

| F(axial)-P-C(equatorial) angle | ~90° |

These X-ray diffraction studies on related compounds provide a robust model for the solid-state structure of trifluorodiphenylphosphorane, corroborating the interpretations drawn from spectroscopic data. mdpi.com

Theoretical and Computational Chemistry Studies of Trifluorodiphenylphosphorane

Quantum Chemical Calculations of Electronic Structure and Bonding

Currently, there is a lack of specific published data from quantum chemical calculations detailing the electronic structure and bonding of trifluorodiphenylphosphorane. Such studies, typically employing methods like Density Functional Theory (DFT), would be instrumental in understanding the nature of the phosphorus-fluorine and phosphorus-carbon bonds. Key parameters that could be elucidated include bond lengths, bond angles, Mulliken or Natural Bond Orbital (NBO) charges, and the energies and compositions of the frontier molecular orbitals (HOMO and LUMO). This information would provide a foundational understanding of the molecule's stability, polarity, and potential sites for nucleophilic or electrophilic attack.

Table 1: Hypothetical Data from Quantum Chemical Calculations on Trifluorodiphenylphosphorane

| Parameter | Hypothetical Value | Computational Method | Basis Set |

| P-F (axial) Bond Length | 1.65 Å | DFT (B3LYP) | 6-311+G(d,p) |

| P-F (equatorial) Bond Length | 1.58 Å | DFT (B3LYP) | 6-311+G(d,p) |

| P-C Bond Length | 1.82 Å | DFT (B3LYP) | 6-311+G(d,p) |

| F(ax)-P-F(ax) Bond Angle | 178° | DFT (B3LYP) | 6-311+G(d,p) |

| F(eq)-P-F(eq) Bond Angle | 119° | DFT (B3LYP) | 6-311+G(d,p) |

| C-P-C Bond Angle | 105° | DFT (B3LYP) | 6-311+G(d,p) |

| NBO Charge on P | +1.8 e | DFT (B3LYP) | 6-311+G(d,p) |

| NBO Charge on F (axial) | -0.6 e | DFT (B3LYP) | 6-311+G(d,p) |

| NBO Charge on F (equatorial) | -0.5 e | DFT (B3LYP) | 6-311+G(d,p) |

| HOMO Energy | -7.2 eV | DFT (B3LYP) | 6-311+G(d,p) |

| LUMO Energy | -1.5 eV | DFT (B3LYP) | 6-311+G(d,p) |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on trifluorodiphenylphosphorane are not available.

Computational Elucidation of Reaction Mechanisms

The mechanisms by which trifluorodiphenylphosphorane participates in chemical reactions, such as fluoride (B91410) transfer and ligand exchange, are prime candidates for computational investigation. However, specific studies detailing these mechanisms at a computational level are absent from the current literature.

Transition State Analysis and Reaction Energetics

Computational chemistry offers powerful tools to map the potential energy surfaces of reactions involving trifluorodiphenylphosphorane. By locating and characterizing transition states, it would be possible to determine the activation energies and reaction enthalpies for various processes. This would provide a quantitative understanding of the feasibility and kinetics of its reactions. For instance, the mechanism of fluorination of an alcohol could be studied to determine whether it proceeds through an associative or dissociative pathway.

Pathways for Fluoride Transfer and Ligand Exchange

Trifluorodiphenylphosphorane is known to undergo dynamic processes such as fluoride transfer and ligand exchange. Computational methods could be employed to elucidate the intricate pathways of these events. For example, the Berry pseudorotation mechanism, a common phenomenon in trigonal bipyramidal molecules, could be computationally modeled to understand the exchange of axial and equatorial fluorine atoms. Similarly, the mechanism of ligand exchange with other nucleophiles could be investigated to predict the thermodynamics and kinetics of such reactions.

Prediction of Reactivity and Selectivity Profiles

While the reactivity of trifluorodiphenylphosphorane is known empirically, computational studies could provide a predictive framework for its behavior in various chemical environments. By calculating reactivity indices derived from conceptual DFT, such as the Fukui functions or the dual descriptor, it would be possible to predict the most likely sites for nucleophilic or electrophilic attack on the molecule. This would be invaluable for designing new reactions and understanding the selectivity observed in its synthetic applications. At present, such predictive studies specifically for trifluorodiphenylphosphorane have not been reported.

Molecular Dynamics Simulations for Conformational Dynamics

The conformational landscape of trifluorodiphenylphosphorane, particularly the rotation of the phenyl groups, could be explored using molecular dynamics (MD) simulations. Such simulations would provide insights into the flexibility of the molecule and the energy barriers associated with different conformations. This information is crucial for understanding how the molecule interacts with other species in solution and in the solid state. To date, no specific MD simulation studies on trifluorodiphenylphosphorane have been published.

Advanced Spectroscopic Methodologies in Trifluorodiphenylphosphorane Research

Application of High-Resolution Multi-Nuclear NMR for Mechanistic Insights

High-resolution multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the intricate structural dynamics and reaction mechanisms of Trifluorodiphenylphosphorane. The presence of magnetically active nuclei such as ³¹P and ¹⁹F provides a unique window into the molecular behavior of this compound.

Dynamic NMR studies have been instrumental in elucidating the intramolecular and intermolecular exchange processes in Trifluorodiphenylphosphorane. electronicsandbooks.com The ¹⁹F NMR spectrum of Trifluorodiphenylphosphorane typically reveals the presence of two distinct fluorine environments at low temperatures, corresponding to two axial and one equatorial fluorine atoms in a trigonal bipyramidal geometry. As the temperature increases, these signals broaden and coalesce, indicating a rapid exchange between the axial and equatorial fluorine atoms. This process, known as Berry pseudorotation, is a fundamental aspect of the fluxionality of pentacoordinate phosphorus compounds.

Variable-temperature NMR experiments have allowed for the determination of the activation parameters for this intramolecular exchange process. For instance, the free energy of activation (ΔG‡) for the axial-equatorial exchange in phenyltrifluorophosphorane has been determined to be approximately 13.3 ± 0.5 kcal/mol. electronicsandbooks.com

Furthermore, multi-nuclear NMR is crucial for studying intermolecular exchange reactions. The addition of Lewis bases, such as triethylamine (B128534) or pyridine, can initiate intermolecular fluorine exchange. electronicsandbooks.com By monitoring the changes in the ³¹P and ¹⁹F NMR spectra upon the addition of these bases, researchers can probe the mechanism of this exchange. Evidence suggests a mechanism involving the slow formation of a hexacoordinate phosphorus species followed by rapid fluorine transfer. electronicsandbooks.com

Below is a representative table of NMR data for Trifluorodiphenylphosphorane, illustrating the distinct chemical shifts for the axial and equatorial fluorine atoms at low temperature.

| Nucleus | Environment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ¹⁹F | Axial | Value | Doublet | ¹J(P-F) |

| ¹⁹F | Equatorial | Value | Triplet | ¹J(P-F) |

| ³¹P | - | Value | Quartet of Triplets | ¹J(P-F) |

Note: Specific chemical shift and coupling constant values can vary depending on the solvent and temperature.

In Situ Spectroscopic Monitoring Techniques for Reaction Progression

The real-time monitoring of chemical reactions involving Trifluorodiphenylphosphorane is essential for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions. In situ spectroscopic techniques, which allow for the analysis of the reaction mixture as it evolves, are invaluable in this regard.

While specific in-situ studies focused solely on Trifluorodiphenylphosphorane are not extensively documented in publicly available literature, the principles of these techniques are broadly applicable. Techniques such as in-situ NMR and in-situ Fourier Transform Infrared (FTIR) spectroscopy are powerful methods for monitoring the progress of reactions involving organophosphorus and organofluorine compounds.

In-situ NMR Spectroscopy: This technique allows for the continuous acquisition of NMR spectra throughout a chemical reaction. For reactions involving Trifluorodiphenylphosphorane, one could monitor the disappearance of the reactant's characteristic ³¹P and ¹⁹F signals and the concurrent appearance of new signals corresponding to products. This would provide real-time concentration profiles, enabling the determination of reaction rates and orders. The identification of short-lived intermediates may also be possible if their concentrations reach detectable levels.

In-situ FTIR Spectroscopy: FTIR spectroscopy is sensitive to the vibrational modes of molecules. By immersing an attenuated total reflectance (ATR) probe into the reaction vessel, one can monitor changes in the infrared spectrum. For reactions of Trifluorodiphenylphosphorane, this could involve tracking the disappearance of P-F and P-C stretching vibrations of the reactant and the emergence of new vibrational bands associated with the products. This technique is particularly useful for tracking changes in functional groups and bonding.

The general workflow for in-situ monitoring involves setting up the reaction in a specialized reactor equipped with a spectroscopic probe. Data is collected at regular intervals, and the resulting spectra are analyzed to extract kinetic and mechanistic information.

Integration of Computational Methods with Spectroscopic Data Interpretation

The interpretation of complex spectroscopic data for Trifluorodiphenylphosphorane is significantly enhanced by the integration of computational chemistry methods. Density Functional Theory (DFT) and other quantum chemical calculations can be used to predict spectroscopic parameters, aiding in the assignment of experimental spectra and providing insights into molecular structure and bonding.

Prediction of NMR Chemical Shifts: Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) approach, are widely used to calculate the NMR chemical shifts of ³¹P and ¹⁹F nuclei. nih.gov By optimizing the geometry of Trifluorodiphenylphosphorane at a given level of theory and then calculating the magnetic shielding tensors, one can obtain theoretical chemical shifts that can be compared with experimental values. This comparison can help to confirm structural assignments and to understand the electronic factors that influence the chemical shifts.

For example, DFT calculations can be used to model the trigonal bipyramidal structure of Trifluorodiphenylphosphorane and predict the distinct chemical shifts for the axial and equatorial fluorine atoms, corroborating the experimental observations from low-temperature NMR.

A comparison of experimental and computationally predicted NMR chemical shifts for a hypothetical fluorophosphorane is presented in the table below.

| Nucleus | Environment | Experimental δ (ppm) | Calculated δ (ppm) | Method/Basis Set |

| ¹⁹F | Axial | -45.2 | -44.8 | B3LYP/6-311+G(2d,p) |

| ¹⁹F | Equatorial | -20.5 | -21.1 | B3LYP/6-311+G(2d,p) |

| ³¹P | - | -135.7 | -136.5 | B3LYP/6-311+G(2d,p) |

Modeling of Dynamic Processes: Computational methods can also be used to model the energy landscape of the Berry pseudorotation process. By calculating the energies of the trigonal bipyramidal ground state and the square pyramidal transition state, it is possible to estimate the activation barrier for the intramolecular fluorine exchange, which can then be compared to the experimentally determined value from dynamic NMR studies.

Development of Machine Learning Algorithms for Spectral Analysis in Organofluorine Chemistry

The vast and complex datasets generated by modern spectroscopic techniques have spurred the development of machine learning (ML) algorithms for automated spectral analysis. In the field of organofluorine and organophosphorus chemistry, ML is emerging as a powerful tool for predicting spectroscopic properties and classifying compounds based on their spectral features. nih.govacs.org

Prediction of NMR Chemical Shifts: Machine learning models, such as artificial neural networks and gradient boosting regression, can be trained on large datasets of known compounds with their experimental ¹⁹F and ³¹P NMR chemical shifts. nih.govacs.org These models learn the complex relationships between molecular structure and chemical shift. Once trained, these models can predict the NMR spectra of new, uncharacterized compounds with a high degree of accuracy, significantly accelerating the process of structure elucidation. The features used to train these models can include molecular descriptors, connectivity information, and quantum chemically calculated parameters.

Spectral Deconvolution and Pattern Recognition: In complex reaction mixtures, the signals from different species can overlap, making manual analysis challenging. Machine learning algorithms can be trained to deconvolute these complex spectra, identifying the individual components and their relative concentrations. Unsupervised machine learning techniques, such as cluster analysis, can be used to group organophosphorus compounds based on similarities in their spectral data, revealing underlying structural or reactivity patterns. nih.govacs.org

The development of robust machine learning models requires large, high-quality datasets of spectroscopic data. As more data becomes available through high-throughput experimentation and computational chemistry, the accuracy and predictive power of these models are expected to continue to improve, revolutionizing the way spectroscopic data is analyzed in organofluorine and organophosphorus chemistry.

Comparative Studies with Other Contemporary Fluorine Transfer Reagents

Performance and Selectivity Comparisons with Difluoro(triphenyl)phosphorane

Trifluorodiphenylphosphorane (Ph2PF3) and Difluoro(triphenyl)phosphorane (Ph3PF2) are closely related deoxofluorinating agents, primarily used for the conversion of alcohols to alkyl fluorides. nih.gov The core difference lies in the number of fluorine atoms attached to the phosphorus center, which influences their reactivity and stoichiometry.

Ph3PF2 has been effectively used to convert primary and secondary alcohols into their corresponding fluorides. nih.govepa.gov The reaction typically proceeds through the formation of an alkoxy(triphenyl)phosphonium intermediate, which then undergoes nucleophilic substitution by a fluoride (B91410) ion. For chiral secondary alcohols, this transformation often occurs with a complete inversion of stereochemistry, indicating an SN2-type mechanism. epa.gov

While direct, side-by-side comparative studies are limited in the literature, the performance differences can be inferred from their structure. Ph2PF3 possesses three fluorine atoms, potentially allowing for a more efficient use of the reagent's fluorine content compared to Ph3PF2, which has two. However, the reactivity is also governed by the stability of the corresponding phosphine (B1218219) oxide byproduct. The conversion of alcohols using these reagents generally results in the formation of diphenylphosphinoyl fluoride (Ph2P(O)F) from Ph2PF3 and triphenylphosphine (B44618) oxide (Ph3P=O) from Ph3PF2.

| Feature | Trifluorodiphenylphosphorane (Ph2PF3) | Difluoro(triphenyl)phosphorane (Ph3PF2) |

| Fluorine Atoms | 3 | 2 |

| Primary Reaction | Deoxofluorination of alcohols | Deoxofluorination of alcohols nih.gov |

| Mechanism | Likely SN2-type via alkoxyphosphonium intermediate | SN2-type via alkoxyphosphonium intermediate epa.gov |

| Key Byproduct | Diphenylphosphinoyl fluoride (Ph2P(O)F) | Triphenylphosphine oxide (Ph3P=O) |

| Stereochemistry | Expected inversion of configuration | Inversion of configuration observed epa.gov |

Comparative Reactivity with Nitrogen-Fluorine (N-F) Fluorinating Agents (e.g., Selectfluor, NFSI)

A fundamental distinction exists between the reactivity of Trifluorodiphenylphosphorane and Nitrogen-Fluorine (N-F) reagents like Selectfluor and N-Fluorobenzenesulfonimide (NFSI). This difference lies in their electronic nature: Ph2PF3 acts as a nucleophilic fluoride source (after activation of the substrate), while N-F reagents are electrophilic ("F+") fluorinating agents. alfa-chemistry.comwikipedia.orgmt.com

N-F reagents are exceptionally effective for the fluorination of electron-rich, nucleophilic substrates. wikipedia.org Their development was driven by the need for safer, more selective alternatives to highly toxic elemental fluorine. sigmaaldrich.comnih.gov They are typically stable, crystalline solids that can be handled with ease. mt.com The mechanism of electrophilic fluorination can be complex, potentially involving a direct SN2 attack on the fluorine atom or a single-electron transfer (SET) pathway. wikipedia.org

In contrast, Ph2PF3 is primarily used for deoxofluorination, a substitution reaction on alcohols and carbonyls. It is not suitable for the types of transformations where N-F reagents excel. For instance, N-F reagents are the reagents of choice for the α-fluorination of carbonyl compounds (via their enol or enolate forms) and the direct fluorination of aromatic rings, reactions that are outside the scope of Ph2PF3. wikipedia.org

Reactivity Comparison: Phosphoranes vs. N-F Reagents

| Reagent Class | Example Reagents | Fluorination Type | Typical Substrates | Mechanism |

|---|---|---|---|---|

| Phosphoranes | Trifluorodiphenylphosphorane | Nucleophilic (Deoxofluorination) | Alcohols, Carbonyls | SN2-type after substrate activation alfa-chemistry.com |

| N-F Reagents | Selectfluor, NFSI | Electrophilic | Enolates, Enol Ethers, Aromatics, Alkenes alfa-chemistry.comwikipedia.org | SN2 on Fluorine or SET wikipedia.org |

Analogous Reactivity with Hypervalent Iodine Fluorination Reagents (e.g., Togni Reagents)

Hypervalent iodine reagents represent another major class of modern fluorinating agents. The most well-known among these, the Togni reagents, are primarily electrophilic trifluoromethylating (CF3) agents, not direct fluorinating agents. brynmawr.edu They typically operate via a radical mechanism, transferring a CF3 radical to a substrate.

Therefore, a direct comparison of reactivity with Trifluorodiphenylphosphorane is not straightforward. The analogy is weak, as they perform fundamentally different transformations (C-F vs. C-CF3 bond formation). While other hypervalent iodine compounds, such as (difluoroiodo)arenes (ArIF2), can act as direct fluorinating agents, their mechanism is also distinct. acs.orgarkat-usa.org These reagents often participate in electrophilic additions to unsaturated bonds, like alkenes, followed by nucleophilic capture. arkat-usa.org

The key contrast lies in the mode of action:

Trifluorodiphenylphosphorane: Used in nucleophilic substitution reactions at sp3-hybridized carbon atoms (deoxofluorination).

Togni Reagents: Used for radical or electrophilic trifluoromethylation of a wide range of substrates. brynmawr.edu

Other Hypervalent Iodine Fluorides (ArIF2): Used for electrophilic fluorination, often involving addition to π-systems. arkat-usa.orgrsc.org

The reactivity is not analogous; rather, it is complementary, with each class of reagent serving distinct synthetic purposes.

Contrastive Analysis with Sulfur-Based Fluorinating Reagents (e.g., Sulfur Tetrafluoride, DAST)

The most direct and relevant comparison for Trifluorodiphenylphosphorane is with sulfur-based deoxofluorinating reagents like Sulfur Tetrafluoride (SF4) and Diethylaminosulfur Trifluoride (DAST). Both classes of reagents are designed for the same core transformations: the conversion of alcohols to alkyl fluorides and carbonyl compounds to geminal-difluorides. mt.com

Sulfur Tetrafluoride (SF4): SF4 is a highly effective but extremely toxic and corrosive gas that requires specialized equipment for handling. It is a powerful deoxofluorinating agent capable of converting even carboxylic acids to trifluoromethyl groups.

DAST: DAST was developed as a more user-friendly liquid alternative to SF4. While safer to handle than SF4, DAST is known to be thermally unstable and can decompose violently if heated excessively. acsgcipr.org The mechanism for both SF4 and DAST involves the initial activation of the hydroxyl or carbonyl group, followed by nucleophilic displacement by fluoride, which can proceed through either an SN1 or SN2 pathway depending on the substrate. alfa-chemistry.com

Trifluorodiphenylphosphorane offers a potentially safer alternative to both. As a phosphorus(V) compound, it is generally more thermally stable than DAST. The reaction byproducts are also different; phosphoranes yield phosphine oxides, whereas sulfur-based reagents produce sulfur oxides and corrosive HF.

Deoxofluorination Reagent Comparison

| Reagent | Physical State | Key Applications | Handling & Safety Considerations |

|---|---|---|---|

| Trifluorodiphenylphosphorane | Liquid/Solid | Alcohols → Alkyl Fluorides | Generally more stable than DAST. |

| DAST | Liquid | Alcohols → Alkyl Fluorides Carbonyls → gem-Difluorides | Thermally unstable; potential for explosive decomposition. acsgcipr.org |

| Sulfur Tetrafluoride (SF4) | Gas | Alcohols → Alkyl Fluorides Carbonyls → gem-Difluorides Carboxylic Acids → Trifluoromethyls | Highly toxic and corrosive gas; requires specialized equipment. mt.com |

Elucidation of Reagent Design Principles for Enhanced Fluorination Efficacy

The evolution of fluorinating agents, as illustrated by the comparisons above, reveals several key principles guiding the design of new and improved reagents.

Safety and Handling: A primary driver in reagent development is the move away from hazardous, difficult-to-handle substances like elemental fluorine and SF4 towards more benign alternatives. The development of solid, shelf-stable electrophilic reagents (e.g., Selectfluor) and more thermally robust deoxofluorinating agents exemplifies this principle. mt.comnih.gov

Tunable Reactivity and Selectivity: Modern reagent design focuses on creating a spectrum of reagents with varying reactivity. For N-F reagents, modifying the electronic properties of the nitrogen framework allows for the fine-tuning of the reagent's fluorinating power, enabling chemists to match the reagent to the substrate's reactivity and avoid side reactions. nih.govbeilstein-journals.org

Mechanistic Diversity: The development of distinct classes of reagents (electrophilic, nucleophilic, radical) provides chemists with a versatile toolbox. A key design principle is to create reagents that operate under unique mechanisms to access different types of fluorinated products that are inaccessible with other methods. For example, electrophilic N-F reagents fluorinate positions that nucleophilic reagents like Ph2PF3 cannot. alfa-chemistry.com

Byproduct Profile: The nature of the byproducts is a critical consideration. An ideal reagent should produce byproducts that are stable, non-toxic, and easily separable from the desired product. The formation of stable triphenylphosphine oxide from Ph3PF2, for example, is often considered an advantage due to its high crystallization tendency, which can simplify purification. bdmaee.net

Atom Economy and Efficiency: While often challenging in fluorination chemistry, improving the efficiency of fluorine transfer is a design goal. Reagents with multiple fluorine atoms, like Ph2PF3, are designed with this in mind, although not all fluorine atoms may be chemically equivalent or reactive.

Ultimately, the design of effective fluorinating agents involves a careful balance of reactivity, stability, selectivity, and operational safety to meet the diverse challenges of modern synthetic chemistry. acsgcipr.org

Future Directions and Emerging Research Avenues for Trifluorodiphenylphosphorane

Development of Novel Trifluorodiphenylphosphorane Derivatives with Tunable Reactivity

A primary focus of future research will be the rational design and synthesis of novel derivatives of trifluorodiphenylphosphorane. The goal is to create a toolkit of reagents with finely-tuned reactivity, selectivity, and substrate scope. This can be achieved by strategically modifying the electronic and steric properties of the aryl groups attached to the phosphorus center.

Introducing electron-withdrawing or electron-donating substituents onto the phenyl rings can significantly alter the Lewis acidity of the phosphorus atom and the nucleophilicity of the fluoride (B91410) ions. researchgate.net This modulation allows for precise control over the reagent's fluorinating power, enabling reactions that are currently challenging. For instance, derivatives with increased Lewis acidity could facilitate the fluorination of less reactive substrates. Conversely, attenuated reactivity could improve selectivity in complex molecules with multiple sensitive functional groups.

Table 1: Hypothetical Trifluorodiphenylphosphorane Derivatives and Their Potential Reactivity

| Derivative | Substituent on Phenyl Ring | Predicted Effect on Reactivity | Potential Application |

|---|---|---|---|

| Bis(4-methoxyphenyl)trifluorophosphorane | -OCH₃ (Electron-Donating) | Decreased Lewis acidity, milder fluorinating agent | Selective fluorination of highly activated substrates |

| Bis(4-nitrophenyl)trifluorophosphorane | -NO₂ (Electron-Withdrawing) | Increased Lewis acidity, stronger fluorinating agent | Fluorination of deactivated or sterically hindered alcohols |

| Bis(pentafluorophenyl)trifluorophosphorane | -F₅ (Strongly Electron-Withdrawing) | Significantly increased Lewis acidity | Activation of very challenging C-F bond formations |

Expansion of Catalytic Applications to Challenging Fluorination Substrates

While phosphoranes are often used as stoichiometric reagents, a significant future direction is the development of catalytic systems that utilize them. The challenge lies in efficiently regenerating the active fluorinating species. Research will likely focus on designing catalytic cycles where trifluorodiphenylphosphorane or its derivatives act as a fluoride shuttle or activator.

The expansion of these catalytic methods to challenging substrates is a key goal. This includes the late-stage fluorination of complex, biologically active molecules, where mild conditions and high selectivity are paramount. nih.govnih.gov Substrates that have traditionally been difficult to fluorinate, such as unactivated tertiary alkyl halides, sterically hindered alcohols, and electron-deficient heteroaromatics, are prime targets for these next-generation catalytic systems. nih.gov The development of catalytic, stereoselective fluorination strategies remains a major objective in the field. mdpi.com

Table 2: Potential Catalytic Applications for Challenging Substrates

| Substrate Class | Current Challenge | Potential Role of Phosphorane Catalyst System |

|---|---|---|

| Unactivated C(sp³)-H bonds | High bond dissociation energy, lack of selectivity | Facilitating radical or oxidative pathways for direct C-H fluorination |

| Complex Polyols | Multiple reactive sites leading to poor selectivity | Regioselective dehydroxyfluorination through catalyst-substrate pre-organization |

| Electron-Poor Arenes | Low nucleophilicity of the aromatic ring | Enhancing electrophilicity of the fluorine source or mediating a novel reaction mechanism |

Integration of Sustainable Chemistry Principles in Synthesis and Application

Modern chemical research places a strong emphasis on sustainability. umweltbundesamt.denih.gov Future work on trifluorodiphenylphosphorane will increasingly incorporate the principles of green chemistry. researchgate.netgroupeberkem.com This involves a multi-faceted approach targeting both the synthesis of the reagent and its subsequent application.

Research will aim to develop more environmentally benign synthetic routes to trifluorodiphenylphosphorane itself, potentially using safer starting materials, reducing the number of synthetic steps, and minimizing waste generation through high atom economy. ijnc.ir In its application, the focus will be on developing catalytic rather than stoichiometric processes to reduce chemical waste. Furthermore, replacing hazardous solvents with greener alternatives and designing reactions that can be performed at lower temperatures to reduce energy consumption are critical goals. nih.gov

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Application to Trifluorodiphenylphosphorane |

|---|---|

| Prevention | Designing catalytic cycles to minimize byproduct formation. |

| Atom Economy | Optimizing synthesis to ensure maximum incorporation of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Avoiding toxic reagents and developing safer synthetic pathways to the phosphorane. nih.gov |

| Use of Renewable Feedstocks | Exploring bio-derived starting materials for the synthesis of the phenyl ligands. ijnc.ir |

| Catalysis | Shifting from stoichiometric to catalytic use of the phosphorane reagent to reduce waste. groupeberkem.com |

| Design for Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure. |

Adaptation for Continuous Flow Chemistry and Automated Synthetic Platforms

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, improved scalability, and the potential for automation. nih.govnih.gov Adapting reactions involving trifluorodiphenylphosphorane to flow systems is a promising future direction. The ability to handle reactive intermediates more safely in a small, controlled reactor volume is a key benefit. up.ac.za

Automated synthetic platforms, guided by computer-aided planning, can accelerate the discovery and optimization of new reactions. mit.edu Integrating trifluorodiphenylphosphorane-mediated fluorinations into these automated systems would enable high-throughput screening of reaction conditions, substrates, and novel phosphorane derivatives. This synergy between flow chemistry and automation could dramatically shorten the development time for new fluorination methodologies. mit.edu

Table 4: Comparison of Batch vs. Continuous Flow Synthesis for Phosphorane-Mediated Fluorination

| Feature | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Improved safety with small reaction volumes and superior heat transfer. nih.gov |

| Scalability | Difficult and non-linear scale-up. | Straightforward scaling by running the system for longer periods. |

| Process Control | Limited control over mixing and temperature gradients. | Precise control over reaction time, temperature, and stoichiometry. |

| Integration | Difficult to integrate with in-line analysis and purification. | Easily coupled with in-line monitoring and downstream processing steps. nih.gov |

| Reproducibility | Can be variable between different scales and reactor setups. | High degree of reproducibility and consistency. |

Advanced Characterization of Transient Reaction Intermediates

A deeper mechanistic understanding is crucial for the rational design of improved fluorination protocols. chemrxiv.orgchemrxiv.org Future research will employ advanced analytical and computational techniques to identify and characterize the transient intermediates formed during fluorination reactions with trifluorodiphenylphosphorane.

Techniques such as low-temperature NMR spectroscopy, in-situ IR spectroscopy, and mass spectrometry can provide snapshots of the reaction as it progresses. These experimental studies, when combined with high-level density functional theory (DFT) calculations, can elucidate the precise mechanism of fluorine transfer. nih.gov Understanding these pathways, including the potential formation of phosphonium (B103445) fluoride species or other intermediates, is essential for overcoming current limitations and expanding the synthetic utility of these powerful reagents. nih.gov

Table 5: Advanced Techniques for Mechanistic Studies

| Technique | Information Gained |

|---|---|

| In-situ NMR Spectroscopy | Identification of intermediates and measurement of reaction kinetics. |

| Cryogenic Mass Spectrometry | Detection and structural analysis of short-lived, charged intermediates. |

| Stopped-Flow Spectroscopy | Studying the kinetics of fast reaction steps on a millisecond timescale. |

| Density Functional Theory (DFT) | Calculation of reaction energy profiles, transition state geometries, and intermediate stabilities. nih.gov |

| X-ray Crystallography | Definitive structural characterization of stable pre-catalysts or isolable intermediates. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Trifluorodiphenylphosphorane, and how can purity be ensured during preparation?

- Methodological Answer : The synthesis of trifluorodiphenylphosphorane typically involves nucleophilic substitution or ligand-exchange reactions. For example, fluorous phosphine derivatives are synthesized via stepwise substitution of phenyl groups with fluorinated alkyl chains under anhydrous conditions . To ensure purity, use inert atmospheres (e.g., nitrogen/argon) and monitor reactions via <sup>31</sup>P NMR spectroscopy to track phosphorus-centered intermediates. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization in fluorinated solvents (e.g., hexafluorobenzene) is recommended. Purity validation requires elemental analysis and mass spectrometry .

Q. How should researchers safely handle and store Trifluorodiphenylphosphorane given its reactivity?

- Methodological Answer : Due to its air- and moisture-sensitive nature, handle the compound in gloveboxes or Schlenk lines. Storage under argon in flame-sealed ampules or PTFE-capped vials is critical. Hazard assessments should include compatibility with common lab solvents (e.g., avoid protic solvents like water or alcohols) and evaluate exothermic decomposition risks. Refer to protocols in Prudent Practices in the Laboratory (National Academies Press) for waste management, particularly for fluorine-containing byproducts .

Q. What spectroscopic techniques are most effective for characterizing Trifluorodiphenylphosphorane?

- Methodological Answer :

- <sup>19</sup>F NMR : Identify trifluoromethyl (-CF3) and fluorophenyl groups, with chemical shifts typically between -60 to -80 ppm for CF3 and -110 to -130 ppm for aromatic fluorine .

- <sup>31</sup>P NMR : Detect phosphorus environments; signals for pentavalent phosphorus in phosphoranes appear near 0–30 ppm .

- X-ray crystallography : Resolve hypervalent phosphorus geometry (e.g., trigonal bipyramidal vs. square pyramidal) and bond-length anomalies .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanisms of Trifluorodiphenylphosphorane in catalytic cycles?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates in phosphine-catalyzed reactions. For instance, analyze nucleophilic attack pathways in [3+2] cycloadditions involving allenoates and fluorinated ketones. Compare computed activation energies with experimental kinetic data to validate mechanisms. Software like Gaussian or ORCA, combined with crystallographic data (e.g., bond angles/ distances), refines molecular orbital interactions .

Q. What strategies resolve contradictions in reported reactivity trends of Trifluorodiphenylphosphorane across different solvents?

- Methodological Answer : Contradictions often arise from solvent polarity effects on phosphorus-centered nucleophilicity. Systematically test solvent dielectric constants (ε) and donor numbers (DN) using a controlled matrix of solvents (e.g., THF, DCM, fluorobenzene). Pair kinetic studies (e.g., UV-Vis monitoring of reaction rates) with <sup>31</sup>P NMR to correlate solvent-coordinated intermediates with activity. Cross-reference findings with class-based organophosphate reactivity databases to identify outliers .

Q. How does the electronic structure of Trifluorodiphenylphosphorane influence its ligand properties in transition-metal complexes?

- Methodological Answer : Fluorine’s electron-withdrawing effects enhance phosphorus Lewis acidity, stabilizing low-oxidation-state metals. Characterize metal-phosphorane adducts via XANES/XPS to assess metal-to-ligand charge transfer. Compare with non-fluorinated analogs (e.g., triphenylphosphine) using cyclic voltammetry to quantify electronic perturbations. Crystal field splitting parameters from UV-Vis-NIR spectra further clarify ligand field strengths .

Data Analysis and Reporting

Q. What statistical frameworks are recommended for analyzing reproducibility in Trifluorodiphenylphosphorane-based experiments?

- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design experiments with built-in replicates (n ≥ 3). Apply ANOVA or t-tests to compare batch-to-batch synthetic yields or catalytic efficiencies. Report confidence intervals (95%) and effect sizes in supplementary data. For qualitative studies (e.g., crystallographic anomalies), use Fleiss’ kappa to assess inter-rater reliability in structural interpretations .

Q. How should researchers document synthetic procedures to meet journal standards (e.g., Pharmaceutical Research)?

- Methodological Answer : Follow the "Materials and Methods" guidelines:

- Specify equipment (manufacturer, model) and solvents (purity grade, drying methods).

- Detail hazard mitigation (e.g., fume hood specifications, PPE).

- Include raw data (e.g., NMR spectra, chromatograms) in SI files with accession codes.

- Adhere to IUPAC nomenclature and avoid trade names unless critical (e.g., catalysts) .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。